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Compound of Interest
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Cat. No.: B1215199

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of
Koenimbine, a carbazole alkaloid isolated from Murraya koenigii, utilizing Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). The detailed protocols and data
interpretation strategies outlined herein are intended to assist in the unambiguous identification
and characterization of this and structurally related natural products.

Introduction to Koenimbine

Koenimbine is a pyranocarbazole alkaloid found in the leaves, stems, and roots of Murraya
koenigii (curry leaf tree).[1][2] Like other carbazole alkaloids from this plant, Koenimbine has
garnered interest for its potential biological activities. Accurate structural elucidation is the
foundational step for any further investigation into its pharmacological properties and for the
development of synthetic analogs. This document details the application of modern
spectroscopic techniques for its structural characterization.

Quantitative Data Presentation

The structural elucidation of Koenimbine is critically dependent on the precise interpretation of
NMR and MS data. The following tables summarize the key quantitative data obtained from
these analyses.
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NMR Spectroscopic Data

The 'H and 3C NMR data for Koenimbine are presented below. Chemical shifts () are
reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: 1H and 3C NMR Data for Koenimbine
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'H Chemical
Positi 13C Chemical Shift (), Key HMBC Key COSY
osition
Shift (8) Multiplicity, J Correlations Correlations
(Hz)
1 123.6 7.94(d,J=81) C-3,C-4a,C9a H-2
7.33 (td, J=6.9,
2 120.4 1.2) C-4, C-9a H-1, H-3
7.21 (td, J = 7.5,
3 125.7 1.2) C-1, C-4a H-2, H-4
4 110.5 7.35(d,J=7.5) C-2, C-4b, C-5 H-3
4a 139.8 - - -
4b 118.9 - - -
5 153.8 7.81 (br s, NH) C-4, C-5a, C-9 -
5a 121.2 - - -
6 115.8 6.60(d, J=9.8) C-5a, C-7,C-8 H-7
7 127.3 5.65(d,J=9.7) C-5a, C-6, C-8 H-6
8 77.9 - - -
C-1, C-4a, C-5a,
9 104.2 7.68 (s) oo -
-9a
9a 148.5 - - -
10 (C-CHs) 16.3 2.23(s) C-2,C-3,C-4 -
11 (O-CHs) 55.4 3.80 (s) C-5 -
12 (C(CHs)2) 27.1 1.43 (s, 6H) C-7,C-8, C-9 -

Note: Data compiled from multiple sources.[1][3][4] Slight variations in chemical shifts may

occur depending on the solvent and instrument used.

Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of
Koenimbine. The fragmentation pattern observed in MS/MS experiments provides further
structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for Koenimbine

. Putative

Calculated m/z Fragmentation
lon Type Observed m/z Fragment

(C19H19NO2) lons (m/z)

Structure

[M+H]* 294.1494 294.1491 279.1259 [M+H - CHs]*
264.1023 [M+H - 2CHs]*
236.0917 [M+H - CsH-O]*

Note: The primary fragmentation involves the loss of a methyl group from the dimethylpyran
ring, leading to a stable aromatic system.

Experimental Protocols

The following protocols provide a detailed methodology for the isolation, purification, and
spectroscopic analysis of Koenimbine.

Isolation and Purification of Koenimbine

o Plant Material Collection and Preparation: Collect fresh leaves of Murraya koenigii. Air-dry
the leaves in the shade and then grind them into a fine powder.

o Extraction:

o Macerate the powdered leaves in methanol (or a solvent system like hexane followed by
ethyl acetate) for 72 hours at room temperature.

o Filter the extract and concentrate it under reduced pressure using a rotary evaporator to
obtain a crude extract.

» Solvent-Solvent Partitioning:
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o Suspend the crude methanol extract in water and perform liquid-liquid partitioning with
solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).

o Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions
containing carbazole alkaloids.

o Chromatographic Purification:

o Subiject the alkaloid-rich fraction (typically the chloroform or ethyl acetate fraction) to
column chromatography over silica gel.

o Elute the column with a gradient of hexane and ethyl acetate.

o Collect the fractions and monitor by TLC. Combine fractions showing a prominent spot
corresponding to Koenimbine.

o Further purify the combined fractions using preparative High-Performance Liquid
Chromatography (HPLC) to obtain pure Koenimbine.

NMR Spectroscopic Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of purified Koenimbine in 0.5 mL of a
deuterated solvent (e.g., CDCIs or CDsOD) in a 5 mm NMR tube.

e 'H NMR Spectroscopy:

o Acquire a standard *H NMR spectrum.

o Parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
e 13C NMR and DEPT Spectroscopy:

o Acquire a proton-decoupled 13C NMR spectrum.

o Parameters: 100-150 MHz, >1024 scans, relaxation delay of 2 seconds.

o Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CHz, and CHs
groups.
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e 2D NMR Spectroscopy:
o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons. This is crucial for connecting different structural
fragments.

Mass Spectrometry Analysis

e Sample Preparation: Prepare a dilute solution of Koenimbine (approximately 1 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

o Data Acquisition:

o Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of
the protonated molecular ion [M+H]*.

o Perform tandem mass spectrometry (MS/MS) on the [M+H]* ion to obtain the
fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of Koenimbine and
the key correlations used in this process.
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Experimental workflow for Koenimbine structural analysis.
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Logical flow for Koenimbine structure determination.

Conclusion

The combined application of 1D and 2D NMR spectroscopy with high-resolution mass
spectrometry provides a robust and reliable methodology for the structural elucidation of
Koenimbine. The protocols and data presented in these application notes serve as a
comprehensive resource for researchers in natural product chemistry and drug discovery,
facilitating the accurate identification and further investigation of this and other related
carbazole alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Koenimbine using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1215199#nmr-and-mass-spectrometry-
analysis-of-koenimbine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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